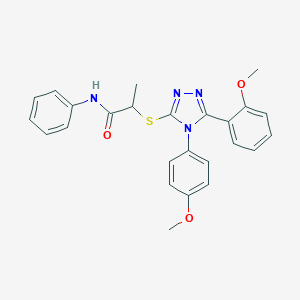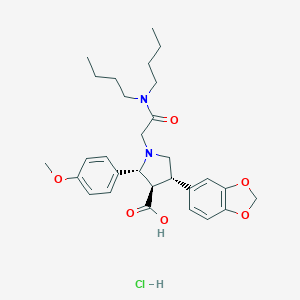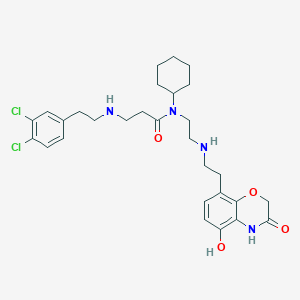
Ambazona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ambazon tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de ambazon implica su interacción con componentes de la célula bacteriana, lo que lleva a la inhibición del crecimiento bacteriano. Ejerce sus efectos interfiriendo con la síntesis de proteínas y enzimas bacterianas esenciales . Ambazon muestra baja actividad mutagénica y no tiene efectos secundarios cardiovasculares, del sistema nervioso central, metabólicos o gastrointestinales a dosis específicas .
Safety and Hazards
When handling ambazone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ambazone interacts with various enzymes and proteins. It has been shown to have antibacterial activity, similar to that of sulfamides . The compound has also been identified as an antineoplastic agent . The antineoplastic effect of Ambazone is apparently mediated by the immune system .
Cellular Effects
Ambazone has a partial absorption after oral administration, which leads to poor bioavailability . It lacks mutagenic activity and a large number of the usual adverse reactions of anticancer drugs . This makes Ambazone an efficient antimicrobial drug .
Molecular Mechanism
The molecular mechanism of Ambazone involves its interaction with biomolecules. For instance, metal complexes of Zn(II), Fe(III), and Cu(II) containing Ambazone as a ligand have been synthesized . These coordination compounds were characterized by thin-layer chromatography, FT-IR spectroscopy, elemental analysis, and thermal behavior .
Temporal Effects in Laboratory Settings
The effects of Ambazone over time in laboratory settings have been studied. The decomposition process of Ambazone complexes is a multistage one . The non-isothermal experiments were carried out in a dynamic air atmosphere at a heating rate β = 10 °C min −1 from ambient temperature, up to 500 °C .
Dosage Effects in Animal Models
The therapeutic properties of Ambazone were studied in lab rats and the therapeutic dose was determined to be 60–125 mg/kg of body weight . Ambazone possesses anti-septic properties shown by its increased activity against gram-positive cocci .
Metabolic Pathways
It is known that Ambazone has a partial absorption after oral administration .
Transport and Distribution
It is known that Ambazone has a partial absorption after oral administration .
Subcellular Localization
It is known that Ambazone has a partial absorption after oral administration .
Métodos De Preparación
Ambazon se puede sintetizar mediante un método de síntesis de dos pasos que involucra la reacción de 1,4-benzoquinona con aminoguanidina y tiosemicarbazida . Las condiciones de reacción típicamente involucran:
Paso 1: Reacción de 1,4-benzoquinona con aminoguanidina para formar un intermedio.
Paso 2: Reacción del intermedio con tiosemicarbazida para producir ambazon.
Obtener un material de grado farmacéutico es desafiante debido a las altas cantidades de subproductos, intermedios de síntesis y productos de descomposición . Los métodos de producción industrial a menudo implican cristalización o molienda a base de sólidos para lograr la pureza deseada .
Análisis De Reacciones Químicas
Ambazon experimenta varias reacciones químicas, que incluyen:
Oxidación: Ambazon se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula de ambazon.
Sustitución: Ambazon puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Comparación Con Compuestos Similares
Ambazon se puede comparar con otros compuestos similares, como:
Tiosemicarbazonas: Ambazon pertenece a la clase de tiosemicarbazonas, que son conocidas por sus propiedades antimicrobianas y antitumorales.
Complejos Metálicos: Ambazon forma complejos metálicos con Zn(II), Fe(III) y Cu(II), que se han estudiado por sus posibles aplicaciones terapéuticas.
La singularidad de Ambazon radica en su doble acción como antiséptico y agente antitumoral, lo que lo convierte en un compuesto versátil en la investigación científica y las aplicaciones médicas .
Propiedades
IUPAC Name |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZIOUQAFBXNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046407 | |
| Record name | Ambazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-21-9 | |
| Record name | Ambazone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ambazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYK4592A3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ambazone?
A1: While the exact mechanism of action remains partially elusive, research suggests that Ambazone's antineoplastic activity may stem from its interaction with cell membranes and potential DNA binding properties. [] It displays cationic properties, allowing interaction with negatively charged phospholipid components of cell membranes. This interaction can disrupt membrane fluidity and function, potentially impacting crucial cellular processes like signal transduction and proliferation, particularly in cancer cells. []
Q2: Does Ambazone exhibit selectivity towards specific cell types?
A2: While Ambazone demonstrates efficacy against leukemia cell lines like P388 [, , , , ], it also impacts healthy lymphocytes by inhibiting phytomitogen-induced DNA synthesis. [, ] This suggests a broader cytotoxic effect rather than targeted selectivity. Further research is crucial to identify potential mechanisms for enhancing its selectivity towards cancerous cells.
Q3: What is the molecular formula and weight of Ambazone?
A3: Ambazone (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) has the molecular formula C8H11N7S and a molecular weight of 253.3 g/mol.
Q4: What spectroscopic techniques are useful for characterizing Ambazone?
A4: Researchers have employed various spectroscopic methods to characterize Ambazone, including Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], X-ray Photoelectron Spectroscopy (XPS) [], Raman spectroscopy [], 13C-NMR spectroscopy [], and UV-Vis spectroscopy. [, ] These techniques provide insights into the compound's structure, functional groups, and potential interactions.
Q5: How does Ambazone's stability change in different environments?
A5: Ambazone exists in different forms, including a monohydrate and anhydrous form. The monohydrate undergoes reversible transformation to the anhydrous form depending on temperature and relative humidity. [] This highlights the importance of controlled storage conditions to maintain stability.
Q6: What other salts of Ambazone have been investigated for improved properties?
A6: Apart from the acetate salt, researchers have prepared and characterized salts of Ambazone with various acids, including glutamate [], p-aminobenzoic acid [, ], nicotinic acid [], niflumic acid [], and lipoic acid. [] These salts often exhibit altered physicochemical properties, potentially impacting solubility, stability, and bioavailability.
Q7: How is Ambazone eliminated from the body?
A7: Ambazone is primarily eliminated through renal excretion, as evidenced by studies in rats. [] This suggests that individuals with renal impairment may require dose adjustments or closer monitoring.
Q8: Does the presence of a tumor affect Ambazone's distribution?
A8: Research in mice bearing leukemia P388 tumors observed altered Ambazone distribution compared to healthy controls. [] Notably, higher drug levels were found in the liver, kidneys, and thymus of tumor-bearing mice, whereas lower levels were detected in the spleen and whole blood. These findings highlight the potential impact of tumor burden on drug pharmacokinetics.
Q9: What in vitro models have been used to study Ambazone's activity?
A9: Researchers have utilized various cell-based assays to investigate Ambazone's activity, including:
- Lymphocyte Proliferation Assays: These assess the impact on DNA synthesis and proliferation of lymphocytes stimulated with mitogens like Concanavalin A or phytohemagglutinin (PHA). [, ]
- Tumor Cell Lines: Leukemia cell lines like P388 have been extensively used to evaluate Ambazone's antiproliferative and cytotoxic effects. [, , , , ]
Q10: Which animal models have been employed to study Ambazone's efficacy?
A10: Murine models, particularly mice bearing leukemia P388, have been instrumental in investigating Ambazone's in vivo efficacy. [, , , , ] Additionally, researchers have used mice bearing melanoma B16 tumors to explore the drug's tissue distribution in the presence of a solid tumor. []
Q11: Are there strategies to enhance Ambazone's delivery to specific tissues?
A11: While the research primarily focuses on conventional administration routes, exploring targeted drug delivery approaches, such as nanoparticle-based systems or antibody-drug conjugates, could potentially enhance Ambazone's efficacy and safety profile.
Q12: What analytical methods are used for quantifying Ambazone?
A12: Researchers have employed various analytical techniques for quantifying Ambazone in different matrices:
- Spectrophotometry: Utilizes the compound's characteristic UV-Vis absorbance properties for quantification. [, ]
- Voltammetry: Electrochemical methods like square wave adsorptive stripping voltammetry (SWAdSV) allow for sensitive and selective detection of Ambazone in complex matrices like urine. []
- Radiolabeling: Studies utilizing 14C-labeled Ambazone enable tracking its absorption, distribution, metabolism, and excretion in animal models. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)



![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)
![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)

